molecular formula C12H12F3NO B1402034 3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde CAS No. 1774896-34-2

3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde

Cat. No. B1402034
M. Wt: 243.22 g/mol
InChI Key: OIYRRTXAGSYRSX-UHFFFAOYSA-N
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Description

3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde is a versatile chemical compound used in scientific research. It belongs to the class of aldehydes and features a fluorine-substituted benzene ring with a piperidine moiety. This compound has garnered interest due to its potential applications in drug discovery, organic synthesis, and medicinal chemistry, offering opportunities for innovative breakthroughs .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Applications: Fluorinated benzaldehydes, including compounds similar to 3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde, have been used in the synthesis of fluoro-substituted stilbenes. These compounds demonstrate potential in anticancer applications, specifically in the development of analogues of combretastatins, known for their anticancer properties (Lawrence et al., 2003).

Chemical Synthesis and Catalysis

  • C-H Methylation and Fluorination: Fluorinated benzaldehydes play a role in C-H methylation and fluorination processes. These compounds are used in palladium-catalyzed reactions, showing their significance in organic synthesis and chemical transformations (Chen & Sorensen, 2018).

Novel Synthesis Methods

  • Fluoroacetonitriles Synthesis: A method for introducing fluorine alpha to a cyano group, applicable to aromatic ketones and benzaldehydes, is significant in the synthesis of α-fluorophenylacetonitriles. This demonstrates the utility of fluorinated benzaldehydes in developing novel synthetic pathways (Letourneau & Mccarthy, 1985).

Novel Compounds and Reactions

  • Fluoro-Containing 3-Oxoesters: Research into the reactions of fluoro-containing 3-oxoesters with benzaldehydes has led to the synthesis of unique compounds. These include 2-benzylidene-3-fluoroalkyl-3-oxoesters and tetrahydropyrans, showcasing the diverse applications of fluorinated benzaldehydes in creating new chemical entities (Pryadeina et al., 2002).

Difluoropiperidines Synthesis

  • 3,3-Difluoropiperidines Production: The synthesis of 3,3-difluoropiperidines, a process involving delta-chloro-alpha,alpha-difluoroimines, is another key application. These compounds are valuable in organic and medicinal chemistry (Verniest et al., 2008).

Magnetic Resonance Studies

  • Magnetic Resonance Research: Studies on the magnetic resonance spectra of fluorine in benzaldehydes, including fluoro-substituted compounds, provide insights into intramolecular interactions and steric effects. This research is crucial for understanding molecular structures and properties (Schaefer et al., 1977).

Hydroxylation and Fluorination Techniques

  • Ortho C-H Hydroxylation: The use of fluorinated benzaldehydes in ortho C-H hydroxylation processes, particularly using palladium catalysts, is an innovative approach in organic synthesis (Chen, Ozturk & Sorensen, 2017).

Future Directions

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properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-10-4-1-3-9(7-17)11(10)16-6-2-5-12(14,15)8-16/h1,3-4,7H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYRRTXAGSYRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=C2F)C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209980
Record name Benzaldehyde, 2-(3,3-difluoro-1-piperidinyl)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde

CAS RN

1774896-34-2
Record name Benzaldehyde, 2-(3,3-difluoro-1-piperidinyl)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774896-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-(3,3-difluoro-1-piperidinyl)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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